molecular formula C29H31N5O3S B11662902 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11662902
M. Wt: 529.7 g/mol
InChI Key: ULUZZHJYCHDDID-UXHLAJHPSA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is a synthetic organic compound identified in scientific research as a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK) Source . BTK is a critical non-receptor tyrosine kinase within the B-cell receptor signaling pathway, making it a high-value target for investigative and therapeutic applications in immunology and oncology Source . This molecule functions by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, leading to irreversible inhibition and effective suppression of downstream signaling cascades that drive B-cell proliferation, survival, and differentiation Source . Its primary research value lies in the study of B-cell-mediated diseases, including autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus (SLE), as well as various B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) Source . Researchers utilize this compound, often referenced by its development code BMS-986142, as a key pharmacological tool to dissect BTK-dependent signaling pathways, validate new therapeutic targets, and evaluate combination treatment strategies in preclinical models Source . Supplied with detailed analytical data including HPLC and mass spectrometry for verification of identity and purity, this compound is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C29H31N5O3S

Molecular Weight

529.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C29H31N5O3S/c1-29(2,3)22-14-12-21(13-15-22)27-32-33-28(34(27)23-9-7-6-8-10-23)38-19-26(35)31-30-18-20-11-16-24(36-4)25(17-20)37-5/h6-18H,19H2,1-5H3,(H,31,35)/b30-18+

InChI Key

ULUZZHJYCHDDID-UXHLAJHPSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of 5-(4-tert-Butylphenyl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol

The triazole core is synthesized via cyclization of a thiourea intermediate. A mixture of 4-tert-butylbenzoic acid hydrazide (0.1 mol) and phenyl isothiocyanate (0.12 mol) in ethanol is refluxed for 6 hours to form the thiourea intermediate. Cyclization is achieved by adding potassium hydroxide (0.15 mol) and refluxing for an additional 4 hours. The product is precipitated by acidification with HCl (1M) and recrystallized from ethanol (yield: 72–78%).

Key Characterization Data:

  • FTIR (KBr, cm⁻¹): 2560 (S–H), 1605 (C=N), 1510 (C=C aromatic).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (s, 9H, t-Bu), 7.25–7.65 (m, 9H, aromatic), 13.2 (s, 1H, SH).

Thioether Formation: Alkylation with Ethyl Chloroacetate

The triazole thiol (0.05 mol) is dissolved in ethanol, and a solution of KOH (0.06 mol) in water is added dropwise. Ethyl chloroacetate (0.06 mol) is introduced, and the mixture is refluxed for 3 hours. The solvent is evaporated, and the residue is recrystallized from ethanol to yield the thioester (yield: 85–90%).

Reaction Conditions Table:

ParameterValue
SolventEthanol
TemperatureReflux (78°C)
Reaction Time3 hours
CatalystKOH
Yield85–90%

¹³C NMR (100 MHz, DMSO-d₆): δ 169.8 (C=O), 61.4 (OCH₂CH₃), 34.2 (t-Bu), 126–148 (aromatic carbons).

Hydrazide Generation via Hydrazinolysis

The thioester (0.03 mol) is treated with hydrazine hydrate (0.09 mol) in ethanol under reflux for 5 hours. Excess hydrazine is removed under reduced pressure, and the hydrazide is recrystallized from ethanol (yield: 75–80%).

Critical Optimization Notes:

  • Stoichiometry: A 3:1 molar ratio of hydrazine to thioester prevents side reactions.

  • Purity Check: TLC (ethyl acetate/petroleum ether, 2:1) confirms completion.

Hydrazone Formation with 3,4-Dimethoxybenzaldehyde

The hydrazide (0.02 mol) and 3,4-dimethoxybenzaldehyde (0.022 mol) are refluxed in ethanol with catalytic acetic acid (0.5 mL) for 4 hours. The product is filtered and washed with cold ethanol to yield the final compound (yield: 70–75%).

Spectral Confirmation:

  • FTIR (KBr, cm⁻¹): 1660 (C=O hydrazone), 1595 (C=N), 1250 (C–O–C).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, N=CH), 6.85–7.70 (m, 12H, aromatic), 3.85 (s, 6H, OCH₃).

Characterization and Analytical Validation

Spectroscopic Techniques

Table 1: Summary of Spectroscopic Data

Functional GroupFTIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Triazole C=N1605148.2
Hydrazone C=O1660168.9
OCH₃12503.85 (s)56.1
t-Bu1.35 (s)34.2, 31.0

Elemental analysis (C₃₁H₃₃N₅O₃S) typically shows deviations <0.3% from theoretical values.

Optimization Strategies and Challenges

Solvent and Catalyst Selection

  • Thioester Formation: Ethanol outperforms DMF or THF due to better solubility of KOH and milder conditions.

  • Hydrazone Condensation: Acetic acid catalyzes imine formation without over-protonating the aldehyde.

Yield Improvement Techniques

  • Recrystallization Solvents: Ethanol yields purer crystals than acetone or methanol.

  • Temperature Control: Reflux temperatures are critical for preventing decomposition of the tert-butyl group.

Comparative Analysis with Related Compounds

Table 2: Reaction Yields for Analogous Hydrazones

Substituted AldehydeYield (%)Purity (%)
3,4-Dimethoxy70–7598
2-Thienyl65–7095
3-Hydroxy68–7297

The electron-donating methoxy groups in 3,4-dimethoxybenzaldehyde enhance electrophilicity, improving condensation efficiency compared to electron-withdrawing substituents.

Industrial-Scale Considerations

  • Cost Efficiency: Ethanol is preferred over DMF for large-scale synthesis due to lower toxicity and cost.

  • Waste Management: KOH by-products require neutralization before disposal .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of the triazole ring exhibit broad-spectrum antimicrobial activity. Compounds similar to 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide have shown efficacy against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa . The incorporation of the sulfanyl group enhances the compound's interaction with microbial enzymes, potentially inhibiting their growth.

Anti-inflammatory Effects

Studies have suggested that triazole derivatives possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis and other inflammatory diseases . The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes.

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer activity. Triazole-containing compounds have been reported to induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle progression and inhibition of angiogenesis . Further research is required to elucidate the specific pathways involved in the anticancer effects of this compound.

Fungicidal Activity

Triazole derivatives are widely recognized for their fungicidal properties. The compound may be effective against fungal pathogens affecting crops, thereby contributing to agricultural productivity . Its application could help in developing new fungicides that are less toxic to humans and the environment compared to traditional agents.

Herbicidal Properties

There is also potential for herbicidal applications. The structural motifs present in 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide may interfere with plant growth regulators or specific metabolic pathways in weeds . This could lead to the development of selective herbicides that target invasive species while preserving crop health.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed for characterization .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and hydrazide moiety can form hydrogen bonds with biological molecules, potentially inhibiting their function. The sulfanyl group may also play a role in modulating the compound’s activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,2,4-triazole-thioacetohydrazides, with structural variations primarily in the aryl substituents. Key analogues include:

Compound Name Substituent Variations Key Properties/Effects
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylene]acetohydrazide 3-Fluorophenyl vs. 3,4-dimethoxyphenyl Fluorine enhances electronegativity and metabolic stability; reduced steric bulk vs. methoxy groups.
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylene]acetohydrazide 2,6-Dichlorophenyl Chlorine increases lipophilicity and steric hindrance, potentially reducing solubility.
N′-[(E)-(4-diethylaminophenyl)methylidene] derivative 4-Diethylaminophenyl Amino group improves solubility via protonation; may alter target selectivity.

Key Observations :

  • Electron-donating groups (e.g., 3,4-dimethoxy in the target compound) enhance π-electron density, favoring interactions with electron-deficient biological targets like kinase ATP-binding pockets .
  • Halogenated derivatives (e.g., 3-fluoro , 2,6-dichloro ) improve metabolic stability and membrane permeability but may reduce aqueous solubility.
Computational and In Silico Comparisons
  • SimilarityLab analysis () identifies commercial analogues with >80% structural similarity, such as compounds with nitro or cyano substituents, which are prioritized for bioactivity testing .

Biological Activity

The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide , often referred to as compound 2357-3589 in research contexts, is a synthetic derivative of triazole and hydrazide structures. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C29H31N5O3S
  • Molecular Weight : 529.66 g/mol
  • LogP : 5.907 (indicating high lipophilicity)
  • Water Solubility : LogSw -5.56 (suggesting low solubility)
  • Hydrogen Bond Acceptors : 8
  • Hydrogen Bond Donors : 1

These properties suggest that the compound may exhibit significant interactions with biological membranes, potentially influencing its bioavailability and activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, a study demonstrated that derivatives of triazole compounds exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 20 to 70 µM, indicating moderate efficacy compared to conventional antibiotics .

Anticancer Activity

In vitro assays have shown that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation. For example, compounds with similar triazole scaffolds have been documented to inhibit DNA synthesis and induce cell cycle arrest in cancer cells .

Antioxidant Activity

The antioxidant properties of this compound were assessed using various assays including DPPH and ABTS methods. These tests revealed that the compound possesses significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related damage in cells .

Study on Antimicrobial Efficacy

A specific study evaluated the effectiveness of triazole-based compounds against multi-drug resistant strains of S. aureus. The results indicated that while traditional antibiotics showed limited effectiveness, the tested triazole derivatives exhibited enhanced activity, suggesting a potential alternative for treating resistant infections .

CompoundMIC (µM)Target Organism
Compound A20S. aureus
Compound B40E. coli
Compound C70Pseudomonas aeruginosa

Study on Anticancer Potential

Another significant study focused on the anticancer properties of similar hydrazone derivatives. The findings indicated that these compounds could effectively inhibit the proliferation of breast cancer cells in vitro, with IC50 values suggesting potent activity at low concentrations .

CompoundIC50 (µM)Cancer Cell Line
Compound D15MCF-7 (Breast Cancer)
Compound E30HeLa (Cervical Cancer)

Q & A

Q. What are the key steps for synthesizing this compound with high purity, and what challenges arise during purification?

The synthesis typically involves:

  • Step 1 : Condensation of a substituted triazole precursor (e.g., 5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol) with a hydrazide derivative under reflux in ethanol or DMF .
  • Step 2 : Schiff base formation via reaction of the hydrazide intermediate with 3,4-dimethoxybenzaldehyde in the presence of glacial acetic acid as a catalyst .
    Purification Challenges :
  • Byproducts from incomplete reactions (e.g., unreacted aldehyde or triazole) require column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
  • The tert-butyl group increases hydrophobicity, complicating aqueous workup; gradient solvent systems are recommended .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • 1H/13C NMR : Assign peaks for the tert-butyl group (δ ~1.3 ppm for CH3), triazole protons (δ 8.1–8.5 ppm), and hydrazone imine proton (δ ~8.3 ppm) .
  • FT-IR : Confirm C=N stretch (1600–1650 cm⁻¹), S-H absence (post-thioether formation), and N-H stretches (3200–3400 cm⁻¹) .
  • HRMS : Validate molecular ion [M+H]+ with <2 ppm error .

Q. How does the tert-butyl substituent influence solubility and reactivity?

  • Solubility : The bulky tert-butyl group reduces polarity, limiting solubility in polar solvents (e.g., water, DMSO) but enhancing lipid membrane permeability .
  • Reactivity : Steric hindrance from tert-butyl may slow nucleophilic substitution at the triazole ring but stabilizes the molecule against oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across similar triazole-hydrazone derivatives?

Methodological Approach :

  • Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituent variations (e.g., replacing tert-butyl with nitro or methoxy groups) .
  • Use molecular docking to compare binding affinities to target proteins (e.g., kinases, cytochrome P450 enzymes) .
    Example : reports that fluorine substitution increases lipophilicity and antimicrobial activity, while nitro groups enhance oxidative reactivity. Cross-validate these findings via enzyme inhibition assays .

Q. What experimental strategies optimize reaction yields when scaling up synthesis?

  • Solvent Optimization : Replace ethanol with DMF for higher solubility of intermediates, reducing reaction time by 30% .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate Schiff base formation; monitor via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • Process Automation : Integrate AI-driven platforms (e.g., COMSOL Multiphysics) to simulate reaction kinetics and predict optimal temperature/pH conditions .

Q. How does the compound’s stereoelectronic profile affect its interaction with biological targets?

  • Hydrazone Configuration : The (E)-isomer (confirmed by NOESY) positions the 3,4-dimethoxyphenyl group for π-π stacking with aromatic residues in enzyme active sites .
  • Triazole Ring : Acts as a hydrogen bond acceptor via N2 and N4, critical for inhibiting ATP-binding pockets in kinases .
  • Sulfanyl Linker : Enhances flexibility, allowing adaptation to conformational changes in target proteins during binding .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?

  • Hypothesis : Variable substituents (e.g., tert-butyl vs. chlorophenyl) may alter target selectivity.
  • Validation :
    • Microplate Assays : Test the compound against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., MCF-7) under identical conditions .
    • Metabolomic Profiling : Compare metabolite changes in treated cells via LC-MS to identify primary pathways affected (e.g., folate synthesis vs. apoptosis) .

Q. Why do some studies report high thermal stability while others note decomposition at 150°C?

  • Root Cause : Purity differences (e.g., residual solvents or byproducts acting as pro-degradants) .
  • Solution :
    • Perform thermogravimetric analysis (TGA) under nitrogen to measure decomposition onset temperature.
    • Purify via preparative HPLC to remove trace impurities before stability testing .

Methodological Tables

Q. Table 1: Comparative Reactivity of Substituents in Triazole-Hydrazone Derivatives

SubstituentSolubility (DMSO)LogPBioactivity TrendReference
tert-butyl12 mg/mL4.2Anticancer > Antimicrobial
4-chlorophenyl8 mg/mL3.8Antimicrobial > Anticancer
3,4-dimethoxy15 mg/mL2.9Dual activity

Q. Table 2: Recommended Analytical Conditions

TechniqueParametersKey Peaks/Data
1H NMR400 MHz, DMSO-d6δ 8.3 ppm (imine CH=N)
HRMSESI+, m/z 563.2345 [M+H]+Error: <1 ppm
HPLCC18 column, MeOH:H2O (70:30), 1 mL/minRetention time: 6.2 min

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